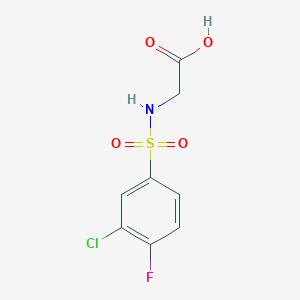

((3-Chloro-4-fluorophenyl)sulfonyl)glycine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

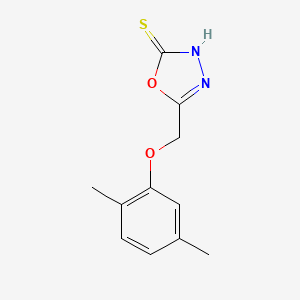

“((3-Chloro-4-fluorophenyl)sulfonyl)glycine” is a biosynthetic derivative of glycine that possesses a sulfonyl group and a fluorine at position 4 and chlorine at position 3 on the phenyl ring. It has a molecular weight of 267.66 . The compound is solid in its physical form .

Molecular Structure Analysis

The IUPAC name of this compound is {[(3-chloro-4-fluorophenyl)sulfonyl]amino}acetic acid . The InChI code is 1S/C8H7ClFNO4S/c9-6-3-5(1-2-7(6)10)16(14,15)11-4-8(12)13/h1-3,11H,4H2,(H,12,13) .Physical and Chemical Properties Analysis

The compound is solid in its physical form . It has a molecular weight of 267.66 . The IUPAC name is {[(3-chloro-4-fluorophenyl)sulfonyl]amino}acetic acid . The InChI code is 1S/C8H7ClFNO4S/c9-6-3-5(1-2-7(6)10)16(14,15)11-4-8(12)13/h1-3,11H,4H2,(H,12,13) .Aplicaciones Científicas De Investigación

Applications in Agriculture and Biotechnology

- Glyphosate Tolerance in Soybean: A study on the development, identification, and characterization of glyphosate-tolerant soybean line through genetic modification indicates the application of related sulfonyl compounds in creating herbicide-resistant crops. This enables the in-season application of herbicides like glyphosate without damaging the crops, offering new weed control options for farmers (Padgette et al., 1995).

Pharmaceutical and Medicinal Chemistry

- Antitumor and Antimicrobial Agents: Research on sulfonamide drugs binding to the colchicine site of tubulin presents the therapeutic potential of sulfonyl compounds in cancer treatment. These drugs inhibit tubulin polymerization, a process crucial for cell division, highlighting their use as novel antimitotic agents with potential clinical applications (Banerjee et al., 2005).

Environmental and Experimental Botany

- Stress Resistance in Plants: A study on the roles of glycine betaine and proline in improving plant abiotic stress resistance demonstrates how glycine derivatives play a role in enhancing the tolerance of plants to environmental stresses. This research offers insights into genetic engineering and agricultural practices aimed at developing stress-resistant crop varieties (Ashraf & Foolad, 2007).

Analytical Chemistry

- Chromatography and Spectrometry: The use of a fluorosurfactant in micellar electrokinetic capillary chromatography indicates the importance of sulfonyl glycine derivatives in analytical chemistry, particularly in enhancing the efficiency and selectivity of chromatographic analyses. This application is critical in the separation and analysis of complex mixtures (de Ridder et al., 2001).

Propiedades

IUPAC Name |

2-[(3-chloro-4-fluorophenyl)sulfonylamino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClFNO4S/c9-6-3-5(1-2-7(6)10)16(14,15)11-4-8(12)13/h1-3,11H,4H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCRPLYVUYSMZDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)NCC(=O)O)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClFNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-cyclohexyl-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2962172.png)

![Benzo[d][1,3]dioxol-5-yl(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)methanone](/img/structure/B2962174.png)

![2-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine dihydrochloride](/img/structure/B2962178.png)

![8-(3,5-dimethylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2962182.png)

![tert-butyl (8S)-6-amino-5,7,7-tricyano-8-[4-(trifluoromethyl)phenyl]-1,2,3,7,8,8a-hexahydroisoquinoline-2-carboxylate](/img/structure/B2962187.png)

![1-[(E)-2-(4-Ethylphenyl)ethenyl]sulfonyl-3-(4-ethyl-1,2,4-triazol-3-yl)piperidine](/img/structure/B2962190.png)

![2-((4-chlorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2962194.png)